molecular formula C28H25F3N2O5 B12639012 C28H25F3N2O5

C28H25F3N2O5

Cat. No.: B12639012
M. Wt: 526.5 g/mol
InChI Key: AOSBVAHWYYJNOM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C28H25F3N2O5 is a complex organic molecule that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H25F3N2O5 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves:

    Formation of Intermediates: Initial steps often include the preparation of aromatic intermediates through Friedel-Crafts acylation or alkylation reactions.

    Coupling Reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques like recrystallization, column chromatography, or HPLC to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

C28H25F3N2O5: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, using reagents like sodium iodide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alkanes.

Scientific Research Applications

C28H25F3N2O5: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C28H25F3N2O5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

C28H25F3N2O5: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include and , which differ by the presence or absence of specific functional groups.

    Uniqueness: The presence of trifluoromethyl groups in imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H25F3N2O5

Molecular Weight

526.5 g/mol

IUPAC Name

5-(4-butoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C28H25F3N2O5/c1-2-3-17-36-21-15-11-19(12-16-21)32-26(34)23-24(18-9-13-22(14-10-18)37-28(29,30)31)33(38-25(23)27(32)35)20-7-5-4-6-8-20/h4-16,23-25H,2-3,17H2,1H3

InChI Key

AOSBVAHWYYJNOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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